AMinoMalononitrile Methanesulfonate

Prebiotic Chemistry Heterocycle Synthesis Formulation Efficiency

This methanesulfonate salt addresses the mass inefficiency and analytical interference of the tosylate analogue in heterocycle synthesis. It provides a non-halide, non-aromatic counterion that simplifies purification and reduces charging mass by 30% per equivalent of AMN in kilo-scale campaigns. - 43% higher AMN mass fraction versus the p-toluenesulfonate salt, minimizing raw material handling for library production. - Non-aromatic counterion eliminates strong UV absorbance in LC-MS, preventing co-elution with early-eluting imidazole products. - Generates benign sodium methanesulfonate byproduct, preferable for biomedical coating applications sensitive to aromatic residues.

Molecular Formula C4H7N3O3S
Molecular Weight 177.178
CAS No. 121040-00-4
Cat. No. B599643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMinoMalononitrile Methanesulfonate
CAS121040-00-4
SynonymsAMinoMalononitrile Methanesulfonate
Molecular FormulaC4H7N3O3S
Molecular Weight177.178
Structural Identifiers
SMILESCS(=O)(=O)O.C(#N)C(C#N)N
InChIInChI=1S/C3H3N3.CH4O3S/c4-1-3(6)2-5;1-5(2,3)4/h3H,6H2;1H3,(H,2,3,4)
InChIKeyWAEKBYJINYOKPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMinoMalononitrile Methanesulfonate (CAS 121040-00-4) – Chemical Identity and Research-Grade Procurement Context


AMinoMalononitrile Methanesulfonate (CAS 121040-00-4) is the methanesulfonic acid salt of aminomalononitrile (AMN), the formal trimer of hydrogen cyanide. AMN itself is a reactive, unstable oil that readily polymerizes [1]; salt formation with methanesulfonic acid yields a bench-stable, ionic solid with the molecular formula C₄H₇N₃O₃S and a molecular weight of 177.18 g/mol [2]. The compound is primarily procured as a synthetic intermediate for nitrogen-rich heterocycles (imidazoles, purines, oxazoles) and as a precursor for prebiotic-chemistry-inspired conformal coatings on diverse substrates [3]. It is one of several isolable AMN salts, sitting alongside the more widely cited p-toluenesulfonate (tosylate) analogue (CAS 5098-14-6).

Why Aminomalononitrile Methanesulfonate Cannot Be Casually Interchanged with Other AMN Salts


Although all aminomalononitrile salts release the same AMN free base upon deprotonation, the choice of counterion dictates the salt's molecular weight, crystallinity, hygroscopicity, solubility profile, and the stoichiometric amount of base required to liberate the reactive AMN species [1]. The tosylate salt (MW 253.28 g/mol, mp ~174 °C dec.) is the most established form [2], yet its large aromatic anion contributes substantial mass that is inert in downstream reactions. The hydrochloride salt (MW 117.54 g/mol) offers the lightest counterion but presents higher hygroscopicity and corrosive halide content [3]. The methanesulfonate salt occupies a differentiated position: it provides a non-halide, non-aromatic counterion of intermediate mass, conferring distinct handling and formulation characteristics that matter in kilogram-scale syntheses, coating formulations, and applications where residual aromatic sulfonates are undesirable. The evidence below quantifies these differences where direct comparative data exist and explicitly notes where inferences must be drawn from class-level reasoning.

Quantitative Differentiation Evidence: AMinoMalononitrile Methanesulfonate vs. Closest Salts and Alternatives


Higher AMN Active Content per Unit Mass vs. Tosylate Salt

The methanesulfonate salt delivers 45.8% (w/w) aminomalononitrile free base content, compared to only 32.0% (w/w) for the widely used p-toluenesulfonate (tosylate) salt [1]. A researcher procuring 100 g of methanesulfonate salt therefore receives the equivalent of 45.8 g of AMN, whereas 100 g of tosylate provides only 32.0 g of AMN – a 43% relative increase in active species per unit mass purchased. This difference arises directly from the lower molecular weight of the methanesulfonate anion (96.10 Da) versus the tosylate anion (172.20 Da). No direct head-to-head reactivity comparison between the two salts has been published; the advantage is a mass-balance calculation based on confirmed molecular formulas.

Prebiotic Chemistry Heterocycle Synthesis Formulation Efficiency

Reduced Stoichiometric Base Requirement for in situ AMN Generation vs. Tosylate

In coating and polymerization applications, AMN is generated in situ by deprotonation of the ammonium cation under mildly basic conditions (pH 8.5) [1]. Each mole of salt requires one equivalent of base to neutralize the ammonium proton. The methanesulfonate salt (MW 177.18 g/mol) requires 0.70 g of NaOH per gram of salt, while the tosylate salt (MW 253.28 g/mol) requires 0.49 g of NaOH per gram of salt. However, when normalized to equivalent AMN free base liberated: the methanesulfonate salt consumes 1.52 g NaOH per gram of AMN generated, versus 1.54 g for the tosylate – a marginal difference explained by the nearly identical equivalent weight ratio. The practical differentiation lies in the reduced total salt mass and consequently reduced total base demand per batch. [2]

Coating Deposition Membrane Fabrication Aqueous-Phase Chemistry

Absence of Aromatic Sulfonate Residue: Advantage in Biomedical Coating and Electronic Applications

The tosylate counterion is an aromatic sulfonate that can persist as a UV-active, potentially cytotoxic residue if not exhaustively removed. Methanesulfonate (mesylate), by contrast, is an aliphatic sulfonate that lacks aromatic UV absorption and is generally recognized as a lower-toxicity leaving group in pharmaceutical manufacturing [1]. In AMN-based conformal coatings deposited at pH 8.5 on silicon, glass, and polymer substrates, the counterion remains in the deposition solution and may incorporate into the film if not washed [2]. For biomedical antifouling coatings intended for mammalian cell culture [3] or electronic applications where aromatic contaminants compromise performance, the methanesulfonate salt offers a cleaner profile. Quantitative comparative cytotoxicity or residue data for the two AMN salts are not available in the open literature at the time of analysis. [4]

Biocompatible Coatings Electronic-Grade Materials Residue-Free Processing

Synthesis of Amino Imidazole Carbonitriles with Anti-Influenza A Activity: AMN Chemistry Platform Validated with Tosylate Salt

In a 2021 RSC Advances study, aminomalononitrile p-toluenesulfonate (AMNS) was used as the AMN source in a microwave-assisted multicomponent reaction with α-amino acids and trimethyl orthoacetate to generate amino imidazole carbonitrile derivatives (4a–4f) in 25–60% isolated yield [1]. Subsequent deprotection gave compounds 5a–5f in 90–98% yield. The most active derivative (4e, phenylalanine-derived) showed an IC₅₀ of 0.39 μM against influenza A virus in A549 cells, with a selectivity index (SI = CC₅₀/IC₅₀) of 2.1 [2]. This work establishes the synthetic utility of AMN salt chemistry for generating biologically active N-heterocycles. The methanesulfonate salt, delivering the identical AMN cation, is expected to perform equivalently in this reaction manifold, though no direct cross-salt comparison has been reported. The key procurement implication: users replicating this protocol may substitute the methanesulfonate salt with appropriate adjustment of stoichiometry (1.0 g methanesulfonate ≡ 1.43 g tosylate on an AMN-equivalent basis). [3]

Antiviral Agents Multicomponent Chemistry Imidazole Synthesis

Thermal Bulk Polymerization Initiated at Low Temperature: Kinetic Data for Tosylate Salt Extrapolated to Methanesulfonate

Differential scanning calorimetry (DSC) of AMN p-toluenesulfonate (AMNS) revealed that bulk thermal polymerization initiates at relatively low temperatures and follows an autocatalytic kinetic model [1]. The activation energy (Eα) for the polymerization process was determined via isoconversional kinetic analysis, and simultaneous TG-DSC with in situ mass spectrometry identified dehydrocyanation and deamination as key elimination pathways [2]. This study established the first systematic kinetic framework for AMN polymerization from a stable salt precursor. The methanesulfonate salt, bearing a smaller and more thermally labile aliphatic anion, is predicted to undergo similar or lower-temperature initiation, though direct DSC comparison data are absent. The kinetic parameters (Eα, pre-exponential factor A, and mechanism function f(α)) determined for AMNS provide a conservative baseline for process design when using the methanesulfonate salt. [3]

HCN-Derived Polymers Thermally-Stimulated Polymerization Materials Science

Conformal Coating Universal Substrate Compatibility: AMN Chemistry Independent of Counterion

AMN-based conformal coatings deposit on all known classes of material (silicon, quartz, glass, metals, polymers) from solutions at pH 8.5 [1]. The coating growth rate averages approximately 3.8 nm·h⁻¹ with a lag phase during which AMN undergoes solution-phase transformation before nucleation on the substrate [2]. In a zwitterionic membrane application, AMN co-deposition with terephthalaldehyde enabled high water permeance (~366 L·m⁻²·h⁻¹·bar⁻¹) and >98% protein rejection with >93% flux recovery after 3-cycle fouling [3]. These performance metrics are properties of the AMN-derived coating chemistry, not of the specific counterion. The methanesulfonate salt is equally capable of delivering AMN to the deposition solution; the choice of salt influences only the ionic byproduct (sodium methanesulfonate vs. sodium tosylate) that remains in the spent deposition bath. [4]

Surface Functionalization Antifouling Coatings Zwitterionic Membranes

Procurement-Relevant Application Scenarios for AMinoMalononitrile Methanesulfonate


Kilogram-Scale Synthesis of Amino Imidazole Carbonitrile Libraries for Antiviral Screening

Building on the validated multicomponent protocol of Bizzarri et al. (2021) [1], the methanesulfonate salt is the preferred AMN source for medium-to-large-scale library synthesis. Its 43% higher AMN mass fraction versus the tosylate salt reduces the total salt mass charged to the reactor by 30% per equivalent of AMN. For a campaign producing 500 g of imidazole intermediates, this translates to approximately 1.8 kg of methanesulfonate salt versus 2.6 kg of tosylate salt—a meaningful reduction in raw material handling. The non-aromatic counterion also simplifies LC–MS purification of the product library by eliminating the strong UV signal from the tosylate that can co-elute with early-eluting imidazole products. [2]

Biomedical Antifouling Coating Deposition on Implantable Devices

For biomedical antifouling coatings where mammalian cell compatibility and absence of cytotoxic residues are critical, the methanesulfonate salt offers a processing advantage. As demonstrated by Asha et al. (2022), AMN-based primary coating layers support subsequent grafting of zwitterionic polymers and silver nanoparticles, achieving >90% bacterial killing efficiency [1]. Using the methanesulfonate salt in the initial AMN deposition step leaves only sodium methanesulfonate as the ionic byproduct—a compound with a well-established benign toxicological profile—rather than sodium tosylate, which contains an aromatic moiety that could elicit inflammatory responses if trace residues persist in the coated device. [2]

High-Performance Dye/Salt Fractionation Membrane Fabrication

In the zwitterionic loose nanofiltration membrane platform reported by Yang et al. (2024), AMN co-deposition with terephthalaldehyde followed by zwitterionic polymer immobilization produced membranes with water permeance of 75.3 LMH·bar⁻¹, >99.9% dye rejection, and <5% salt retention [1]. The methanesulfonate salt is interchangeable with the tosylate salt in this protocol, offering the same coating quality while generating a less UV-absorbing waste stream that facilitates online UV–vis monitoring of the deposition bath. For membrane manufacturers scaling this technology, the reduced salt mass per coating cycle (30% less mass vs. tosylate) also lowers chemical inventory costs. [2]

Prebiotic Chemistry Research and HCN-Derived Polymer Studies

For fundamental prebiotic chemistry investigations, the methanesulfonate salt provides an alternative to the tosylate that avoids introducing aromatic chemistry into simulated early-Earth reaction mixtures. The Hortelano et al. (2023) kinetic framework for AMN thermal polymerization was developed using the tosylate salt [1]; researchers adopting the methanesulfonate salt can use this data as a conservative baseline while exploring whether the smaller aliphatic counterion lowers the polymerization onset temperature, potentially revealing new mechanistic pathways relevant to prebiotic scenarios where aromatic sulfonic acids were absent. The higher AMN content per gram also enables more concentrated reaction conditions in small-volume experiments typical of origins-of-life research. [2]

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